BAY-1316957
Descripción general
Descripción
BAY-1316957 is a benzimidazolecarboxylic acid derivative identified as a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R). This compound has shown promise in the treatment of endometriosis, a condition characterized by the presence and growth of endometrial tissue outside the uterine cavity, often associated with severe pelvic pain .
Métodos De Preparación
The synthesis of BAY-1316957 involves high-throughput screening and rational design to identify benzimidazole derivatives as novel hEP4-R antagonists. A key step in the synthesis is the methyl substitution adjacent to the carboxylic acid, which improves pharmacokinetic properties by reducing glucuronidation . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
BAY-1316957 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not publicly available.
Reduction: Reduction reactions can modify the benzimidazole ring structure.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and carboxylic acid groups.
Common reagents and conditions used in these reactions are not extensively documented in the available literature. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
BAY-1316957 has several scientific research applications:
Chemistry: Used as a reference compound in the study of prostaglandin E2 receptor antagonists.
Biology: Investigated for its role in modulating inflammatory pathways.
Industry: Utilized in the development of new therapeutic agents targeting prostaglandin receptors.
Mecanismo De Acción
BAY-1316957 exerts its effects by selectively antagonizing the human prostaglandin E2 receptor subtype 4 (hEP4-R). This receptor is involved in inflammatory and nociceptive pathways. By blocking this receptor, this compound reduces the production of inflammatory mediators and alleviates pain associated with endometriosis .
Comparación Con Compuestos Similares
BAY-1316957 is unique due to its high potency and selectivity for the hEP4-R. Similar compounds include:
Resveratrol: Known for its anti-inflammatory properties but less selective for hEP4-R.
Bardoxifene: Another compound with anti-inflammatory effects but different molecular targets.
Elagolix: Approved for the treatment of endometriosis-related pain but with a different mechanism of action
This compound stands out due to its specific targeting of the hEP4-R, making it a promising candidate for further research and development in the treatment of endometriosis.
Propiedades
IUPAC Name |
2-(9-ethyl-6-methylcarbazol-3-yl)-1-(2-methoxyethyl)-4-methylbenzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-5-29-22-9-6-16(2)14-20(22)21-15-18(7-10-23(21)29)26-28-25-17(3)19(27(31)32)8-11-24(25)30(26)12-13-33-4/h6-11,14-15H,5,12-13H2,1-4H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXIZAPGGULPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C4=NC5=C(N4CCOC)C=CC(=C5C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.